molecular formula C21H23N3O4S B2527934 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide CAS No. 897621-95-3

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2527934
CAS No.: 897621-95-3
M. Wt: 413.49
InChI Key: FKWBWKAKTHNMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using piperazine and phenyl halides.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides and appropriate bases.

    Final Coupling: The final step involves coupling the benzofuran core with the phenylpiperazine-sulfonyl intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a phenylpiperazine moiety, which imparts distinct pharmacological properties and potential therapeutic applications.

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide, identified by its CAS number 897621-95-3, is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This compound features a benzofuran core linked to a sulfonyl ethyl chain and a phenylpiperazine moiety, which suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S, with a molecular weight of 413.5 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC21H23N3O4S
Molecular Weight413.5 g/mol
CAS Number897621-95-3

The mechanism of action for this compound is hypothesized to involve interactions with neurotransmitter receptors, particularly those associated with the dopaminergic system. The phenylpiperazine moiety is known to engage with dopamine receptors, potentially influencing pathways related to mood regulation and neuroprotection.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antiproliferative Effects : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, studies on benzofuran derivatives indicate significant anticancer activity against various human cancer cell lines.
  • Neuroprotective Properties : The interaction with dopamine receptors suggests possible neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, indicating potential use in treating infections.

Anticancer Activity

A study evaluating the anticancer properties of benzofuran derivatives found that certain structural modifications led to enhanced activity against human colon cancer cells (HCT 116). The compound exhibited an IC50 value indicating substantial potency compared to established chemotherapeutic agents like doxorubicin .

Neuropharmacological Studies

Research focusing on the D3 dopamine receptor agonists has highlighted the significance of structural modifications in enhancing receptor selectivity and activity. In comparative studies, compounds similar to this compound showed improved β-arrestin recruitment and G protein activation, suggesting their potential as therapeutic agents in mood disorders .

Antimicrobial Studies

Another study explored the antimicrobial efficacy of benzofuran derivatives against various pathogens. The findings indicated that specific modifications could lead to compounds with significant antibacterial activity, potentially offering new avenues for infection treatment .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-21(20-16-17-6-4-5-9-19(17)28-20)22-10-15-29(26,27)24-13-11-23(12-14-24)18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWBWKAKTHNMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.